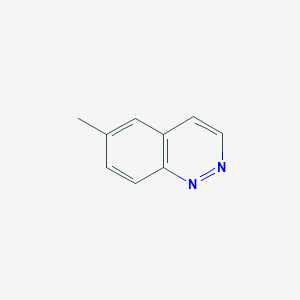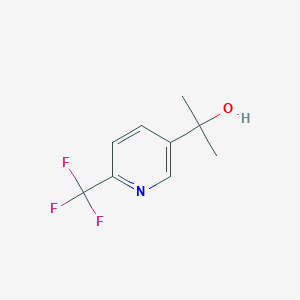
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2,3-dichlorophenoxy group.
Vorbereitungsmethoden
The synthesis of 3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dichlorophenol with aniline. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or the phenoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE can be compared with other similar compounds such as:
- 2-(3-Chlorophenoxy)aniline
- 4-(3,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(2,4-dichlorophenoxy)aniline These compounds share structural similarities but differ in the position and number of chlorine atoms or other substituents. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
887580-66-7 |
|---|---|
Molekularformel |
C12H9Cl2NO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
3-(2,3-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2 |
InChI-Schlüssel |
ZUTPXSXHROJBLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503169.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1503173.png)

![1,3-Dimethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503181.png)



